molecular formula C18H22N4O3 B11028262 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide

Cat. No.: B11028262
M. Wt: 342.4 g/mol
InChI Key: GBHKJAXFKDSGNO-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzimidazole moiety, and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a transition metal such as copper.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling of the Two Rings: The oxazole and benzimidazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of the Propanamide Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole and benzimidazole rings could facilitate binding to specific molecular targets, while the propanamide chain may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide: Similar structure but with an acetamide chain instead of a propanamide chain.

    3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.

Uniqueness

The uniqueness of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide lies in its specific combination of functional groups and the length of its propanamide chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C18H22N4O3/c1-11(2)8-16-20-14-6-4-12(9-15(14)21-16)19-17(23)7-5-13-10-18(24-3)22-25-13/h4,6,9-11H,5,7-8H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

GBHKJAXFKDSGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

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